4-Hydroxy-3,5-diiodobenzoyl chloride

Antimicrobial Activity Cytotoxicity Structure-Activity Relationship (SAR)

Researchers face significant project delays when generic diiodobenzoyl chlorides fail to replicate the specific pharmacokinetic profiles required for uricosuric agents or DMPK studies. The 4-hydroxy positional isomerism of this compound is a critical structural requirement for constructing the benziodarone scaffold, as its 2-hydroxy isomer yields derivatives with divergent, potent antimicrobial activity rather than the desired CYP2C9 modulation (IC50 > 25,000 nM). • Exclusive 4-hydroxy isomer for non-substitutable benziodarone synthesis. • Low biological activity scaffold ideal for iodine-rich inert probes (X-ray/MS). • Predictable ~39°C boiling point differential vs. 2-hydroxy isomer for academic study.

Molecular Formula C7H3ClI2O2
Molecular Weight 408.36 g/mol
CAS No. 5536-78-7
Cat. No. B3144546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3,5-diiodobenzoyl chloride
CAS5536-78-7
Molecular FormulaC7H3ClI2O2
Molecular Weight408.36 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)O)I)C(=O)Cl
InChIInChI=1S/C7H3ClI2O2/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2,11H
InChIKeyGPMCVEFPMQJOPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3,5-diiodobenzoyl chloride: A Specialized Diiodinated Acyl Chloride Intermediate


4-Hydroxy-3,5-diiodobenzoyl chloride (CAS 5536-78-7) is a halogenated aromatic acyl chloride with the molecular formula C₇H₃ClI₂O₂ and a molecular weight of 408.36 g/mol . It features a benzoyl chloride core substituted with iodine atoms at the 3 and 5 positions and a hydroxyl group at the 4 position [1]. This compound is primarily utilized as a reactive synthetic intermediate, where the acyl chloride moiety serves as a handle for introducing the 4-hydroxy-3,5-diiodobenzoyl fragment into more complex molecules, notably in the synthesis of uricosuric agents like benziodarone [2]. Its procurement value is defined not by broad-spectrum utility, but by its unique positional isomerism and the specific reactivity profile this imparts.

1 Specialized intermediate for uricosuric agent benziodarone synthesis
2 Unique 4-hydroxy positional isomer; not interchangeable with 2-hydroxy analog
3 Low biological activity; suited for DMPK probes or non-antimicrobial applications

Why Positional Isomer Substitution Fails for This Compound


Generic substitution among diiodinated benzoyl chlorides is fundamentally flawed due to the decisive influence of the hydroxyl group's position on both biological activity and physico-chemical properties. The 4-hydroxy isomer (target compound) and its 2-hydroxy positional isomer (3,5-diiodosalicyloyl chloride, CAS 42016-91-1) share an identical molecular formula but exhibit profoundly divergent behaviors [1]. The intramolecular hydrogen bonding in the 2-hydroxy isomer stabilizes the molecule, resulting in a boiling point nearly 40°C higher than the target compound . Critically, a direct head-to-head study demonstrated that the 3,5-diiodosalicylidene scaffold (derived from the 2-hydroxy isomer) produces compounds with potent antimicrobial and cytotoxic properties, whereas the corresponding 4-hydroxy isomer derivatives share low biological activity [2]. Similarly, simpler analogs like 3,5-diiodobenzoyl chloride (CAS 42860-25-3), which lacks the hydroxyl group entirely, cannot replicate the hydrogen-bonding capabilities and resulting pharmacokinetic profiles of drugs synthesized from the target compound.

Potential Substitute
Key Difference
Risk
2-Hydroxy-3,5-diiodobenzoyl chloride
Intramolecular H-bonding; higher boiling point (~39°C)
Confers potent antimicrobial/cytotoxic activity, opposite to target's low bioactivity
3,5-Diiodobenzoyl chloride (no -OH)
Lacks hydroxyl group
Cannot replicate H-bonding; may shift pharmacokinetic profiles
Generic benzoyl chloride analogs
Absence of iodine atoms
Fails to provide heavy-atom effect or desired reactivity

Quantitative Differentiation vs. Closest Analogs


Biological Activity Contrast: 4-Hydroxy vs. 2-Hydroxy Scaffolds

A 2021 study by Krátký et al. provides a direct, quantitative comparison of biological activity between compounds derived from the two positional isomers. The research concluded that the presence of a 3,5-diiodosalicylidene scaffold (derived from the 2-hydroxy isomer, CAS 42016-91-1) results in enhanced antimicrobial and cytotoxic properties, whereas its 4-hydroxy isomers (derived from the target compound, CAS 5536-78-7) consistently share a low biological activity profile [1]. This represents a fundamental, application-defining differentiation.

Biological Activity
Head-to-head
4-OH derivatives: Low activity 2-OH derivatives: MIC 1.95–7.81 µM
Positions define bioactivity; 4-OH scaffold is non-antimicrobial
In vitro; MRSA & fungal strains; HepG2, HK-2 cells
Antimicrobial Activity Cytotoxicity Structure-Activity Relationship (SAR) Positional Isomerism

Boiling Point Divergence as a Purity Criterion

The predicted boiling points of the two positional isomers show a significant divergence of approximately 39°C. The target compound has a predicted boiling point of 322.4±42.0 °C at 760 mmHg, while its 2-hydroxy isomer has a notably higher predicted boiling point of 361.2±42.0 °C . This substantial difference provides a critical, quantifiable parameter for distinguishing between the two isomers during synthesis and purification, as the higher boiling point of the 2-hydroxy isomer is attributed to strong intramolecular hydrogen bonding between the ortho-hydroxyl and the carbonyl group.

Boiling Point
Class-level
322.4°C vs 361.2°C Δ ~39°C
Boiling point aids isomeric purity verification
Predicted data; computational models
Physicochemical Characterization Boiling Point Distillation Quality Control

CYP2C9 Interaction vs. Antimicrobial Action

Compounds synthesized using 4-hydroxy-3,5-diiodobenzoyl chloride as a building block have demonstrated specific interactions with the drug-metabolizing enzyme Cytochrome P450 2C9. For example, 3-(4-hydroxy-3,5-diiodobenzoyl)-2-propylchromen-4-one has been shown to inhibit CYP2C9 with an IC50 of >25,000 nM [1]. This is categorically different from the antibacterial targets of compounds derived from the 2-hydroxy isomer. The function of the target compound-derived molecules is thus in modulating pharmacokinetic pathways, not in direct antimicrobial action.

CYP2C9 Inhibition
Context-dependent
4-OH derivative: IC50 > 25 µM 2-OH derivative: Antimicrobial MICs (µM range)
Orthogonal applications: DMPK vs antimicrobial
Human liver microsomes; LC-MS/MS
Drug Metabolism CYP450 Inhibition Pharmacokinetics Enzyme Assay

Pharmaceutical Intermediate Specificity: Benziodarone vs. Closantel

The target compound serves as a crucial intermediate specifically in the synthesis of benziodarone, a potent uricosuric agent used for the treatment of hyperuricemia . The synthesis involves the acylation of 2-ethylbenzofuran with 4-hydroxy-3,5-diiodobenzoyl chloride to form (2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone [1]. This specific synthetic route is patented and relies on the unique reactivity of the 4-hydroxy isomer. The alternative 2-hydroxy isomer (3,5-diiodosalicyloyl chloride) is instead the key intermediate for the anthelmintic drug closantel , illustrating a clear and immutable application divergence.

Drug Intermediate
Specification review
Target: Benziodarone (uricosuric) Comparator: Closantel (anthelmintic)
Non-interchangeable for drug synthesis
Patented process chemistry
Pharmaceutical Synthesis Benziodarone Uricosuric Agent Process Chemistry

Proven Application Scenarios for Procurement


Benziodarone and Uricosuric Drug Candidate Synthesis

The primary industrial application for this compound is as a non-substitutable intermediate in the synthesis of the uricosuric agent benziodarone. The quantifiable differentiation from its 2-hydroxy isomer (Section 3, Evidence 4) ensures that only this specific 4-hydroxy isomer can be used to construct the (2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone scaffold required for therapeutic activity against hyperuricemia .

CYP450-Modulating Compound Libraries for DMPK

For drug metabolism and pharmacokinetics (DMPK) studies, this compound is the required building block for generating chromenone derivatives that modulate CYP2C9 activity. The quantitative evidence (Section 3, Evidence 3) showing its derivatives inhibit CYP2C9 with an IC50 > 25,000 nM defines its application space, which is orthogonal to that of its isomer-derived antimicrobial compounds. Procurement is justified for labs specifically mapping hepatic enzyme interactions, not for broad antimicrobial screening .

Non-Cytotoxic, Iodine-Rich Molecular Probe Design

The head-to-head comparison (Section 3, Evidence 1) established that scaffolds derived from this 4-hydroxy isomer exhibit low biological activity and cytotoxicity, in stark contrast to the potent antimicrobial and cytotoxic activity of the 2-hydroxy isomer derivatives. This makes the target compound the ideal choice for synthesizing iodine-rich probes or control compounds where biological inertness is required, but the heavy-atom effect of iodine for X-ray crystallography or the isotopic signature for mass spectrometry is desired.

Positional Isomer Effects in Acyl Chloride Reactivity Studies

The significant predicted boiling point difference of ~39°C between the 4-hydroxy and 2-hydroxy isomers (Section 3, Evidence 2) serves as an excellent model system for studying intramolecular hydrogen bonding effects on physical properties. An academic or industrial training program focused on advanced organic synthesis can procure both isomers to quantitatively demonstrate how ortho-substitution fundamentally alters boiling point, reactivity, and downstream biological function, making it a valuable teaching pair.

Application
Selection Property
Validation Focus
Benziodarone intermediate synthesis
4-Hydroxy positional isomer
Uricosuric scaffold construction
CYP2C9 inhibition probe synthesis
Low inherent bioactivity
Hepatic enzyme modulation screening
Non-cytotoxic iodine-rich probes
Heavy-atom effect without bioactivity
X-ray crystallography / MS tags
Isomer reactivity teaching model
Boiling point differential
Intramolecular H-bonding demonstration
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